molecular formula C14H22N2 B3164625 N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline CAS No. 893591-64-5

N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline

Cat. No. B3164625
M. Wt: 218.34 g/mol
InChI Key: WKRUEIVYHVXDCM-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline, also known as DEEPAM, is a chemical compound that has gained significant attention in scientific research. DEEPAM is a tertiary amine that is commonly used as a ligand in the synthesis of various metal complexes.

Scientific Research Applications

Synthesis and Structural Properties

One study focused on the synthesis and structural properties of novel substituted compounds through the reaction of chloral with substituted anilines, leading to the formation of 2,2,2-trichloroethylidene anilines and subsequent products. This route highlighted the potential for creating diverse compounds with varied applications in chemical synthesis and industry (Issac & Tierney, 1996).

Chemical Fixation of CO2

Another study presented an innovative approach to utilizing carbon dioxide (CO2) as a C1 feedstock in organic synthesis, highlighting cyclization of aniline derivatives with CO2 to form functionalized azoles. This process represents a promising direction for developing value-added chemicals from an economical, non-toxic, and environmentally friendly resource (Vessally et al., 2017).

Aniline as a Contact Allergen

A retrospective analysis assessed whether aniline should be considered a potential cause of contact allergy. The study concluded that aniline is unlikely to be an independent sensitizer of current importance but may elicit allergic reactions in subjects pre-sensitized to para-substituted amino compounds. This suggests that aniline's relevance as an allergen is limited, supporting the hypothesis that it is a weak allergen (Uter et al., 2007).

properties

IUPAC Name

N,N-diethyl-4-[(prop-2-enylamino)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-4-11-15-12-13-7-9-14(10-8-13)16(5-2)6-3/h4,7-10,15H,1,5-6,11-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRUEIVYHVXDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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